![molecular formula C13H9ClN2O2S B1349591 Acide 1-(3-chlorophényl)-3-méthyl-1H-thieno[2,3-c]pyrazole-5-carboxylique CAS No. 565171-07-5](/img/structure/B1349591.png)
Acide 1-(3-chlorophényl)-3-méthyl-1H-thieno[2,3-c]pyrazole-5-carboxylique
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate, involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés du pyrazole ont été largement étudiés pour leurs propriétés pharmaceutiques. Ils présentent une variété d'activités biologiques, notamment des propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides . Pour l'"Acide 1-(3-chlorophényl)-3-méthyl-1H-thieno[2,3-c]pyrazole-5-carboxylique", ces propriétés suggèrent des applications potentielles dans le développement de nouveaux médicaments ou traitements.
Potentiel anticancéreux
Certains composés du pyrazole se sont montrés prometteurs dans la recherche sur le cancer. Par exemple, certains dérivés ont été conçus et évalués pour leur potentiel anticancéreux, certains présentant une promesse significative . Le composé spécifique en question peut être étudié pour des applications similaires dans le ciblage des cellules ou des voies cancéreuses.
Activités antibactériennes et antifongiques
Les dérivés du pyrazole peuvent également posséder des activités antifongiques et antibactériennes modérées . Cela implique que l'"this compound" pourrait être étudié pour une utilisation dans le traitement de diverses infections bactériennes et fongiques.
Synthèse et applications de ligands
La synthèse des dérivés du pyrazole peut être adaptée à des applications spécifiques, telles que des ligands pour les récepteurs . Ce composé pourrait être étudié pour son affinité de liaison à différents récepteurs biologiques, ce qui pourrait conduire à la découverte de nouveaux médicaments.
Propriétés anti-inflammatoires et analgésiques
En raison de leurs effets anti-inflammatoires et analgésiques, les dérivés du pyrazole sont des candidats potentiels pour le développement de nouveaux médicaments contre la douleur . La recherche sur le composé spécifique pourrait se concentrer sur ces propriétés pour créer de nouveaux traitements contre l'inflammation et la gestion de la douleur.
Effets anticonvulsivants et anthelminthiques
Les effets anticonvulsivants et anthelminthiques des pyrazoles les rendent intéressants pour la recherche neurologique et les traitements des infections parasitaires . Le composé en question peut également avoir des applications dans ces domaines.
Propriétés antioxydantes
Les propriétés antioxydantes étant une caractéristique commune des pyrazoles , ce composé pourrait faire partie d'études visant à lutter contre les maladies liées au stress oxydatif.
Utilisation herbicide
Enfin, l'activité herbicide de certains dérivés du pyrazole suggère qu'ils peuvent être utilisés dans la recherche agricole pour développer de nouveaux herbicides .
Mécanisme D'action
Target of Action
Similar pyrazole derivatives have been reported to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AChE is a principal enzyme that hydrolyzes acetylcholine, a key neurotransmitter, and its activity is crucial for normal nerve pulse transmission .
Mode of Action
It’s suggested that similar pyrazoline compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid might interact with its targets, potentially leading to changes in their function.
Biochemical Pathways
Related pyrazole compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and can increase dramatically under cellular damage .
Result of Action
Related pyrazoline compounds have been associated with neuroprotective effects, potentially through the modulation of acetylcholinesterase activity .
Action Environment
It’s worth noting that the interactions between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can increase the levels of acetylcholine, leading to enhanced cholinergic signaling. Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .
Cellular Effects
The effects of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules, such as nuclear factor kappa B and mitogen-activated protein kinases, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can alter gene expression patterns and cellular metabolism. In various cell types, including neuronal and immune cells, this compound has been shown to reduce oxidative damage and inflammation, thereby promoting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . Additionally, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can interact with transcription factors, such as nuclear factor kappa B, to modulate gene expression. By influencing the expression of genes involved in oxidative stress responses and inflammation, this compound can exert protective effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been studied over various time points. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can lead to sustained modulation of cellular functions, including reduced oxidative stress and inflammation . These effects are consistent across both in vitro and in vivo models, suggesting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative damage in the brain . At higher doses, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is involved in various metabolic pathways, primarily those related to oxidative stress and inflammation . This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in detoxifying reactive oxygen species . By modulating the activity of these enzymes, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can influence metabolic flux and maintain cellular redox balance .
Transport and Distribution
The transport and distribution of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid within cells and tissues involve specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can accumulate in tissues with high oxidative stress, such as the liver and brain, where it can modulate cellular functions .
Subcellular Localization
The subcellular localization of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress responses . Additionally, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and activity .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNOKMJVZJDVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153303 | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
565171-07-5 | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)
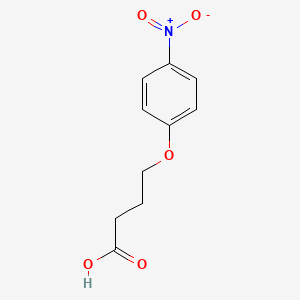
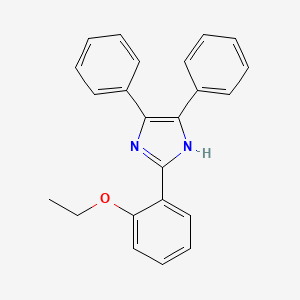

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
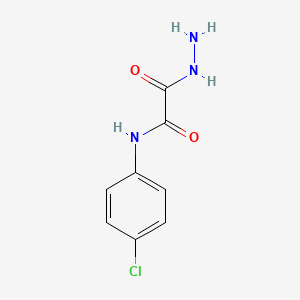
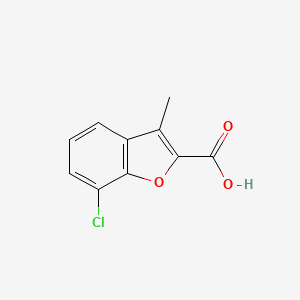

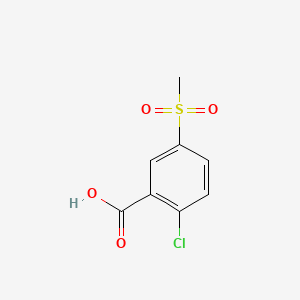
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
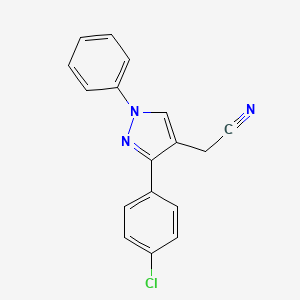
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
